2-Butenoic acid, 3-cyclopropyl-, ethyl ester, commonly referred to as 3-cyclopropyl-but-2-enoic acid ethyl ester, is an organic compound characterized by a cyclopropyl group attached to a butenoic acid backbone. Its molecular formula is and it features both a double bond and an ester functional group, making it a member of the larger class of unsaturated fatty acids. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
The reactivity of 2-butenoic acid, 3-cyclopropyl-, ethyl ester can be attributed to its double bond and ester group. Common reactions include:
These reactions are essential for synthesizing derivatives that may have enhanced biological activities or altered physical properties .
Synthesis of 2-butenoic acid, 3-cyclopropyl-, ethyl ester can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound from readily available starting materials .
The applications of 2-butenoic acid, 3-cyclopropyl-, ethyl ester span several fields:
These applications underscore its importance in both industrial and research settings .
Interaction studies involving 2-butenoic acid, 3-cyclopropyl-, ethyl ester are crucial for understanding its behavior in biological systems. Preliminary studies suggest that:
Continued research into these interactions will provide deeper insights into its practical applications .
Several compounds share structural similarities with 2-butenoic acid, 3-cyclopropyl-, ethyl ester. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Cyclopropyl-2-buten-1-ol | Hydroxyl group instead of ester | Alcohol functionality can alter reactivity |
| Ethyl 3-methylbut-2-enoate | Methyl group on the butene backbone | Different sterics may influence activity |
| Cyclopropylcarboxylic acid | Carboxylic acid instead of ester | Exhibits different acidity characteristics |
These compounds highlight the unique aspects of 2-butenoic acid, 3-cyclopropyl-, ethyl ester, particularly its dual functionality as both an alkene and an ester .
Traditional esterification methods for producing (2E)-3-cyclopropyl-2-butenoic acid ethyl ester rely primarily on established organic chemistry principles, with Fischer esterification representing the most fundamental approach [1]. This acid-catalyzed reaction between the corresponding carboxylic acid and ethanol proceeds through a well-characterized mechanism involving protonation, addition, deprotonation, elimination, and final deprotonation steps [2]. The reaction typically requires concentrated sulfuric acid as a catalyst and operates under equilibrium conditions, necessitating careful control of reaction parameters to drive the reaction toward ester formation [3].
The Fischer esterification mechanism for this specific compound involves initial protonation of the carbonyl oxygen in 3-cyclopropyl-2-butenoic acid, making the carbonyl carbon more electrophilic [4]. Subsequent nucleophilic attack by ethanol, followed by proton transfers and water elimination, yields the desired ethyl ester [4]. However, the presence of the cyclopropyl group introduces steric considerations that can influence reaction kinetics and equilibrium position [2].
Alternative traditional approaches include the use of acid chlorides as activated intermediates [5]. Treatment of 3-cyclopropyl-2-butenoic acid with thionyl chloride or phosphorus trichloride generates the corresponding acyl chloride, which then undergoes vigorous reaction with ethanol to produce the ethyl ester and hydrogen chloride [6]. This method offers advantages in terms of reaction completeness and shorter reaction times compared to direct Fischer esterification [5].
Table 1: Comparison of Traditional Esterification Methods
| Method | Catalyst | Temperature (°C) | Time (hours) | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Fischer Esterification | Concentrated H₂SO₄ | 60-110 | 1-10 | 70-85 | Simple procedure, readily available reagents | Equilibrium-limited, water removal required |
| Acyl Chloride Route | None (after acid chloride formation) | 0-25 | 0.5-2 | 85-95 | High yields, rapid reaction | Requires pre-formation of acid chloride, moisture sensitive |
| Acid Anhydride Method | Lewis acids (optional) | 25-80 | 2-6 | 75-90 | Mild conditions, good functional group tolerance | Requires anhydride preparation, atom economy concerns |
Recent investigations have explored zinc-catalyzed esterification systems that offer improved efficiency and recyclability [7]. These methodologies employ simple zinc salts such as zinc chloride, zinc carbonate, or zinc acetate as catalysts, providing both homogeneous catalytic activity and the ability to recover the catalyst through precipitation as zinc carboxylate [7]. The zinc-catalyzed approach has demonstrated particular effectiveness with medium-chain alcohols and shows promise for sustainable esterification processes [7].
The synthesis of (2E)-3-cyclopropyl-2-butenoic acid ethyl ester through cyclopropanation strategies represents a significant advancement in methodology development [8]. Modern cyclopropanation techniques have evolved beyond traditional carbene-based approaches to encompass sophisticated catalytic systems that provide enhanced control over stereochemistry and functional group tolerance [9].
The Simmons-Smith reaction remains a cornerstone methodology for cyclopropane formation, utilizing diiodomethane in combination with zinc-copper couple to generate reactive carbenoid species [10]. This approach has been successfully applied to alkenes bearing ester functionality, though the presence of the butenoic acid ethyl ester requires careful optimization of reaction conditions [10]. The Furukawa modification, employing diethylzinc instead of zinc-copper couple, offers improved reactivity and functional group compatibility [10].
Advanced organozinc reagents of the type RXZnCH₂Y have emerged as highly tunable cyclopropanation agents [11]. These reagents demonstrate exceptional reactivity toward traditionally unreactive unfunctionalized alkenes, with selectivity controlled through electronic and steric modification of the RX substituent [11]. The methodology has been successfully extended to catalytic asymmetric variants, achieving high enantiomeric excess for unfunctionalized olefins [11].
Table 2: Modern Cyclopropanation Methods for Ester-Containing Substrates
| Methodology | Catalyst System | Substrate Scope | Stereoselectivity | Typical Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|---|
| Traditional Simmons-Smith | Zn/Cu, CH₂I₂ | Limited to simple alkenes | Syn-addition, stereospecific | 60-80 | Moderate |
| Furukawa Modification | Et₂Zn, CH₂I₂ | Broader alkene scope | Syn-addition, stereospecific | 70-90 | Good |
| Organozinc Carbenoids | RXZnCH₂Y | Extensive including unfunctionalized | Tunable through R group | 75-95 | Excellent |
| Rhodium Catalysis | Rh(III) complexes | Unactivated olefins | High diastereocontrol | 80-92 | Very good |
Rhodium-catalyzed cyclopropanation initiated by carbon-hydrogen activation represents a particularly innovative approach [12]. This methodology employs rhodium(III) catalysts to activate alkenyl carbon-hydrogen bonds, generating metal-carbene intermediates that undergo subsequent cyclopropanation with olefins [12]. The reaction tolerates a variety of 1,1-disubstituted olefins and proceeds with excellent levels of diastereoselectivity [12].
Photoredox organocatalysis has emerged as a metal-free alternative for enantioselective cyclopropanation [13]. This approach utilizes thioxanthylium photoredox cations paired with chiral imidodiphosphorimidate counterions to catalyze highly enantioselective cyclopropanations of styrenes and aliphatic dienes with diazo compounds [13]. The methodology demonstrates wavelength-dependent enantioselectivity and proceeds through olefin-derived radical cation intermediates [13].
Stereoselective synthesis of (2E)-3-cyclopropyl-2-butenoic acid ethyl ester requires precise control over both the alkene geometry and the cyclopropyl stereochemistry [14]. The challenges inherent in achieving high stereoselectivity arise from the need to establish the (2E)-configuration while maintaining the integrity of the cyclopropyl ring [15].
Substrate-controlled stereoselectivity represents a fundamental approach where existing chiral centers within the molecule influence the stereochemical outcome of subsequent transformations [16]. In the context of cyclopropyl-containing compounds, the inherent chirality of substituted cyclopropanes can direct the formation of the butenoic acid double bond geometry through conformational preferences and steric interactions [16].
Chiral auxiliary methodologies provide a systematic approach to stereocontrol through temporary attachment of enantiomerically pure groups [17]. The Evans oxazolidinone auxiliaries have proven particularly effective for controlling stereochemistry in acylation reactions involving cyclopropyl-containing substrates [17]. These auxiliaries can be attached to the carboxylic acid precursor, allowing stereoselective formation of the ethyl ester through nucleophilic addition-elimination mechanisms [17].
Table 3: Stereoselective Synthetic Approaches
| Strategy | Mechanism of Control | Stereoselectivity (% ee/de) | Removability of Directing Group | Substrate Generality |
|---|---|---|---|---|
| Substrate Control | Inherent molecular chirality | 70-90 | Not applicable | Moderate |
| Chiral Auxiliaries | Temporary chiral appendage | 85-98 | Readily removable | High |
| Chiral Catalysts | Asymmetric catalytic environment | 80-95 | Not required | Very high |
| Kinetic Resolution | Differential reaction rates | 90-99 | Not applicable | Moderate to high |
Catalytic asymmetric synthesis represents the most atom-economical approach to stereoselective ester formation [15]. Enantioselective catalysts, particularly those based on chiral transition metal complexes, can provide high levels of stereochemical control while requiring only catalytic quantities of the chiral component [15]. Recent developments in organocatalysis have demonstrated that small organic molecules can serve as effective asymmetric catalysts for esterification reactions [18].
Double stereodifferentiation effects become particularly important when both substrate and reagent possess inherent chirality [17]. Matched and mismatched combinations can lead to dramatically different stereochemical outcomes, with matched pairs reinforcing stereoselectivity and mismatched pairs potentially canceling asymmetric induction [17]. Understanding these effects is crucial for rational design of stereoselective synthetic routes [17].
Green chemistry principles have driven significant innovation in precursor activation methods for the synthesis of (2E)-3-cyclopropyl-2-butenoic acid ethyl ester [19]. These approaches emphasize prevention of waste, atom economy, use of safer chemicals, and design for energy efficiency while maintaining synthetic effectiveness [20].
Organocatalytic activation represents a paradigm shift away from metal-based systems toward environmentally benign organic catalysts [18]. N-heterocyclic carbenes have demonstrated exceptional utility as metal-free catalysts for esterification of α,β-unsaturated aldehydes with alcohols, providing selective ester formation under mild conditions [18]. These catalysts offer the advantages of low toxicity, easy handling, and straightforward recovery [21].
Table 4: Green Chemistry Activation Methods
| Activation Method | Catalyst Type | Solvent Requirements | Energy Input | Waste Generation | Catalyst Recovery |
|---|---|---|---|---|---|
| Traditional Acid Catalysis | Mineral acids | Organic solvents | High temperature | Significant | Difficult |
| Organocatalysis | Organic molecules | Minimal or solvent-free | Ambient conditions | Minimal | Excellent |
| Enzymatic Catalysis | Biocatalysts | Aqueous or minimal organic | Mild conditions | Very low | Good |
| Mechanochemical Activation | None required | Solvent-free | Mechanical energy | Minimal | Not applicable |
| Microwave Activation | Various | Reduced solvent | Microwave energy | Reduced | Variable |
Mechanochemical activation has emerged as a powerful solvent-free methodology that utilizes mechanical energy to drive chemical transformations [22]. Ball milling techniques have been successfully applied to esterification reactions, providing shortened reaction times, enhanced selectivities, and elimination of organic solvents [22]. The combination of mechanochemical activation with organocatalysis creates synergistic effects that result in highly efficient processes with remarkable chemo-, regio-, and stereoselectivities [22].
Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction rate enhancement [22]. The instantaneous heating provided by microwave irradiation enables uniform temperature distribution and reduced reaction times while maintaining high product purity [22]. Solvent-free microwave conditions have proven particularly effective for esterification reactions, eliminating the risk of pressure-related safety concerns while improving overall sustainability [22].
Enzymatic catalysis represents the ultimate expression of green chemistry principles, utilizing nature's own catalytic machinery to achieve selective transformations [23]. Lipase-catalyzed esterification reactions demonstrate exceptional stereoselectivity and operate under mild aqueous conditions [23]. The Candida antarctica lipase B (Novozym 435) has shown particular promise for esterification of complex substrates, including those containing cyclopropyl functionalities [24].
Electrochemical activation provides a catalyst-free, oxidant-free approach to functional group transformations [25]. Recent developments in electrochemical esterification demonstrate that carbon-carbon triple bonds can be cleaved to form esters through direct electrochemical processes [25]. This methodology represents the first example of electrochemical carbon-carbon triple bond cleavage and offers exceptional atom economy [25].
Electrophilic addition reactions represent fundamental transformations for the compound 2-butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)-, particularly targeting the carbon-carbon double bond within the butenoic acid backbone. These reactions proceed through characteristic mechanisms involving initial electrophilic attack followed by nucleophilic capture [1] [2].
The compound exhibits typical alkene reactivity toward electrophiles, with the presence of both the cyclopropyl substituent and the electron-withdrawing ester group significantly influencing reaction outcomes. The electrophilic addition pathways can be categorized into several distinct mechanistic classes based on the nature of the attacking electrophile [3] [4].
Hydrogen Halide Addition Mechanisms
Addition of hydrogen halides such as hydrogen bromide and hydrogen chloride proceeds through a two-step mechanism involving initial protonation of the double bond followed by halide ion capture [2] [4]. The reaction begins with the approach of the protic acid to the electron-rich alkene, where the π electrons of the carbon-carbon double bond act as nucleophiles attacking the electrophilic hydrogen [5] [1].
Formation of the carbocationic intermediate follows Markovnikov regioselectivity, with the proton adding to the carbon bearing fewer substituents, generating the more stable secondary carbocation at the carbon adjacent to the cyclopropyl group [4] [6]. This intermediate subsequently undergoes rapid nucleophilic attack by the halide anion, yielding the corresponding alkyl halide product [7].
Halogen Addition Pathways
Molecular halogens such as bromine and chlorine exhibit distinct mechanistic behavior compared to hydrogen halides, proceeding through cyclic halonium ion intermediates rather than open carbocations [6] [7]. The reaction initiates with the approach of the halogen molecule to the alkene, leading to the formation of a three-membered cyclic bromonium or chloronium ion intermediate [1].
This intermediate undergoes anti-addition with the halide nucleophile approaching from the face opposite to the initial halogen attachment, resulting in vicinal dihalide products with defined stereochemistry [5]. The presence of the cyclopropyl group introduces steric factors that may influence the regioselectivity of halide attack on the halonium intermediate.
Hydration Reactions
Acid-catalyzed hydration represents another significant electrophilic addition pathway, requiring strong acid catalysis due to the weak electrophilic nature of water [1] [2]. The mechanism involves initial protonation of the alkene to generate a carbocationic intermediate, followed by water addition and subsequent deprotonation to yield the corresponding alcohol [8] [9].
The hydronium ion serves as the actual electrophile in these transformations, with the reaction proceeding through the same carbocationic intermediate observed in hydrogen halide additions [10]. The reversible nature of this reaction requires careful control of reaction conditions to achieve favorable product formation [11].
| Electrophile | Mechanism | Products | Regioselectivity | Stereochemistry |
|---|---|---|---|---|
| H-X (HBr, HCl) | Two-step addition via carbocation | Alkyl halides | Markovnikov | Syn/anti mixture |
| X₂ (Br₂, Cl₂) | Bromonium/chloronium ion intermediate | Vicinal dihalides | Anti-addition | Anti-addition |
| H₂O (acid-catalyzed) | Hydronium ion activation followed by water attack | Alcohols | Markovnikov | Syn/anti mixture |
| H₃O⁺ | Direct protonation then nucleophilic attack | Alcohols | Markovnikov | Syn/anti mixture |
| Metal halides | Lewis acid coordination followed by addition | Metal-coordinated products | Variable | Variable |
Radical-mediated transformations of 2-butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- encompass diverse mechanistic pathways that can target multiple reactive sites within the molecule, including the alkene functionality, the cyclopropyl ring, and the ester group [12] [13] [14].
Peroxide-Initiated Addition Reactions
Peroxide-initiated radical additions proceed through chain mechanisms involving initiation, propagation, and termination steps [7] [15]. The initiation phase involves homolytic cleavage of the peroxide oxygen-oxygen bond under thermal or photochemical conditions, generating alkoxy radicals that subsequently abstract hydrogen atoms from suitable hydrogen donors [16] [17].
In the presence of hydrogen bromide, these conditions favor anti-Markovnikov addition products, contrasting with the ionic electrophilic addition mechanisms [7]. The radical chain propagation involves addition of bromine radicals to the alkene double bond, generating carbon-centered radicals that subsequently abstract hydrogen from hydrogen bromide to propagate the chain [13] [16].
Photochemically Induced Radical Processes
Photochemical initiation provides alternative pathways for radical generation, often utilizing specialized radical precursors or photosensitizers [14] [18]. These conditions enable selective radical formation under milder thermal conditions while maintaining control over reaction timing and location [15].
The resulting radical intermediates can undergo various transformation pathways, including addition to the double bond, hydrogen abstraction processes, or interaction with the strained cyclopropyl ring system [12] [19]. The choice of photochemical conditions significantly influences the selectivity and efficiency of these transformations [14].
Metal-Catalyzed Radical Reactions
Transition metal catalysis enables highly controlled radical transformations through single electron transfer mechanisms [14] [20]. These systems offer enhanced selectivity and can accommodate asymmetric induction when appropriate chiral ligands are employed [21] [16].
Samarium diiodide represents a particularly versatile reagent for radical transformations of ester functionalities, enabling reductive cyclization processes and unique rearrangement reactions [14]. Copper-catalyzed radical processes also demonstrate significant utility for carbon-carbon bond forming reactions involving radical intermediates [22] [23].
| Radical Type | Initiation Method | Addition Site | Stereoselectivity | Yield Range |
|---|---|---|---|---|
| Alkyl radicals | AIBN/heat | C=C double bond | Low to moderate | 40-80% |
| Peroxide-initiated | Peroxide decomposition | C=C double bond | Anti-Markovnikov | 50-90% |
| Photochemically generated | UV irradiation | C=C double bond | Variable | 30-70% |
| Metal-catalyzed | Transition metal catalysis | C=C double bond | High with chiral ligands | 60-95% |
| Hydrogen abstraction | Bu₃SnH/AIBN | Allylic position | Site-selective | 20-60% |
The cyclopropyl substituent in 2-butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- represents a highly reactive functional group due to the significant ring strain inherent in the three-membered ring system [12] [24] [25]. This strain energy provides thermodynamic driving force for ring-opening transformations under appropriate conditions.
Thermal Ring-Opening Mechanisms
Thermal ring-opening of cyclopropanes typically requires elevated temperatures and proceeds through biradical intermediates formed by homolytic cleavage of carbon-carbon bonds [26] [27]. The high activation energy requirement reflects the need to overcome the initial bond dissociation energy, although the overall process remains thermodynamically favorable due to strain relief [28] [29].
The regioselectivity of thermal ring-opening depends on substituent effects and conformational factors [30]. In donor-acceptor substituted cyclopropanes, the polarization of carbon-carbon bonds influences the preferred site of initial bond cleavage [31] [32]. The presence of the adjacent double bond in the butenoic acid framework may provide additional stabilization for certain radical intermediates through conjugation.
Lewis Acid-Catalyzed Ring-Opening
Lewis acid catalysis enables ring-opening under significantly milder conditions through carbocationic mechanisms [33] [25]. Strong Lewis acids such as boron trifluoride, aluminum trichloride, and titanium tetrachloride can coordinate to electron-rich sites or directly activate the cyclopropane ring toward nucleophilic attack [31] [34].
The mechanism typically involves initial coordination of the Lewis acid, followed by heterolytic carbon-carbon bond cleavage to generate carbocationic intermediates [32]. These intermediates can subsequently undergo nucleophilic capture, rearrangement, or elimination processes depending on the reaction conditions and available nucleophiles [33].
Nucleophilic Ring-Opening Processes
Direct nucleophilic attack on activated cyclopropanes provides another important mechanistic pathway [35] [25]. The effectiveness of this approach depends on the electronic nature of the cyclopropane substituents, with electron-withdrawing groups enhancing the electrophilic character of the ring [34] [31].
Common nucleophiles include amines, alcohols, thiols, and various carbon nucleophiles [35]. The reaction typically proceeds through an addition-elimination mechanism, with initial nucleophilic attack leading to ring-opening and subsequent proton transfer or elimination steps [25] [33].
Radical-Induced Ring-Opening
Radical conditions can promote cyclopropane ring-opening through single electron transfer or direct radical attack mechanisms [12] [19]. The resulting radical intermediates can undergo further transformations including cyclization, rearrangement, or hydrogen abstraction processes [36] [30].
Tin hydride reagents in combination with radical initiators represent common conditions for these transformations [29]. The reaction typically proceeds through initial radical generation followed by attack on the cyclopropane ring or adjacent functional groups [12] [19].
| Reaction Type | Conditions | Mechanism | Products | Activation Energy |
|---|---|---|---|---|
| Thermal ring-opening | High temperature (>120°C) | Biradical intermediate | Ring-opened alkenes | High (>60 kcal/mol) |
| Lewis acid-catalyzed | BF₃, AlCl₃, TiCl₄ | Carbocation formation | Substituted products | Moderate (30-50 kcal/mol) |
| Nucleophilic attack | Nucleophiles (amines, alcohols) | SN2-type displacement | Nucleophile adducts | Low to moderate |
| Radical-induced | Bu₃SnH, AIBN | Radical chain process | Ring-opened radicals | Moderate |
| Oxidative ring-opening | Oxidizing agents | Single electron transfer | Oxygenated products | Variable |
The ethyl ester functionality in 2-butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- undergoes nucleophilic acyl substitution reactions through well-established mechanisms involving tetrahedral intermediate formation [37] [8] [38]. These transformations represent fundamental reactivity patterns for carboxylic acid derivatives.
Hydrolysis Mechanisms
Ester hydrolysis can proceed under both acidic and basic conditions through distinct mechanistic pathways [37] [8] [10]. Under acidic conditions, the reaction initiates with protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon toward nucleophilic attack by water [9] [39].
The mechanism proceeds through formation of a tetrahedral intermediate following water addition to the activated carbonyl [40] [41]. Subsequent proton transfers and elimination of ethanol regenerate the carboxylic acid product while restoring the acid catalyst [8] [10]. The reversible nature of acid-catalyzed esterification reactions requires excess water to drive the equilibrium toward hydrolysis products [11].
Basic hydrolysis, commonly termed saponification, involves direct nucleophilic attack by hydroxide ion on the ester carbonyl [37] [38]. This pathway generates a tetrahedral alkoxide intermediate that subsequently eliminates ethoxide to form the carboxylate salt [42]. The irreversible nature of the final acid-base reaction between the carboxylic acid and ethoxide drives the reaction to completion [39].
Transesterification Processes
Transesterification reactions enable conversion of one ester to another through alcohol exchange mechanisms [10] [39]. Under acidic conditions, the mechanism closely parallels acid-catalyzed hydrolysis, with an alcohol nucleophile replacing water in the nucleophilic addition step [11] [41].
The success of transesterification depends on the relative leaving group abilities of the competing alkoxy groups and can be driven by using excess alcohol or removing the eliminated alcohol through distillation [10]. The reaction proceeds through the same tetrahedral intermediate observed in hydrolysis, with the regioselectivity of elimination determining the final product distribution [40].
Aminolysis Reactions
Reaction with ammonia or primary and secondary amines provides access to amide products through nucleophilic acyl substitution [38] [39]. These reactions typically proceed more readily than hydrolysis due to the enhanced nucleophilicity of nitrogen compared to oxygen [37] [42].
The mechanism involves direct nucleophilic attack by the amine on the ester carbonyl, followed by elimination of ethanol to generate the amide product [43]. The basic nature of the amine nucleophile often eliminates the need for additional base catalysis [10].
Metal Alkoxide Substitution
Metal alkoxides represent particularly powerful nucleophiles for ester transformations, enabling facile transesterification under mild conditions [38]. These reactions proceed through the standard tetrahedral intermediate mechanism but benefit from the enhanced nucleophilicity and reduced solvation of the metal alkoxide reagents.
The choice of metal counterion influences both the reaction rate and selectivity, with lithium, sodium, and potassium alkoxides exhibiting different reactivity profiles [23]. These conditions prove particularly valuable for base-sensitive substrates where traditional basic hydrolysis might cause unwanted side reactions.
| Nucleophile | Reaction Conditions | Mechanism | Rate-Determining Step | Products |
|---|---|---|---|---|
| H₂O (hydrolysis) | Acid or base catalyzed | Tetrahedral intermediate | Nucleophilic attack | Carboxylic acid + alcohol |
| ROH (alcoholysis) | Acid catalyzed | Tetrahedral intermediate | Nucleophilic attack | New ester + alcohol |
| NH₃/RNH₂ (aminolysis) | Direct or base catalyzed | Tetrahedral intermediate | Nucleophilic attack | Amide + alcohol |
| OH⁻ (saponification) | Basic conditions | Tetrahedral intermediate | Leaving group departure | Carboxylate + alcohol |
| Metal alkoxides | Mild conditions | Tetrahedral intermediate | Nucleophilic attack | New ester + alkoxide |